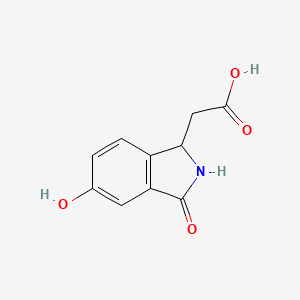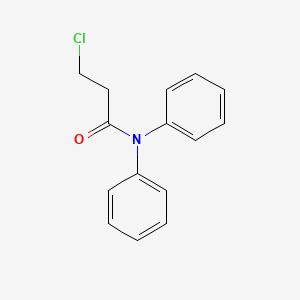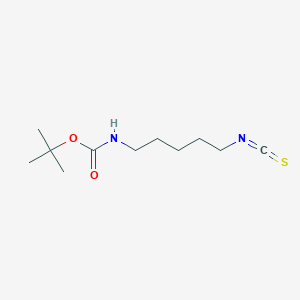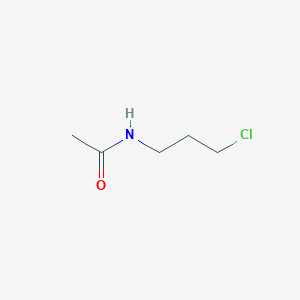
(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Heterocyclic Compound Formation
- Isoindole derivatives, including compounds structurally similar to (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid, have been explored in the synthesis of isoxazolylpyrrolones. These compounds were synthesized through a multi-component reaction involving α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes. The research highlights the potential of such compounds in creating a diverse range of heterocyclic compounds, which can have various applications in chemical and pharmaceutical industries (Sakhno et al., 2021).
Synthesis of Oxadiazolylbenzoic Acid Derivatives
- A novel method was developed for the synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid using 3-(hydroxyimino)isoindolin-1-one. This method exemplifies the use of isoindol derivatives in synthesizing complex molecules, highlighting their potential role in various chemical synthesis applications (Tkachuk et al., 2020).
Involvement in Three-Component Reactions
- The study of three-component reactions of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acids involving compounds similar to this compound led to the formation of regioisomeric esters with complex structures. This research showcases the versatility of isoindole derivatives in facilitating multi-component chemical reactions (Mukovoz et al., 2015).
Germination Inhibitory Properties
- A derivative structurally related to this compound, namely (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, was isolated from Erigeron annuus flowers and identified as a germination inhibitory constituent. This finding suggests the potential role of such compounds in agricultural applications, particularly in managing weed germination and growth (Oh et al., 2002).
Application in Synthesizing Thiazolidin-4-ones
- Research on the design and synthesis of thiazolidin-4-ones based on derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, a compound with a structure similar to this compound, demonstrated the potential of isoindole derivatives in synthesizing biologically active compounds (Čačić et al., 2009).
Utility in Nucleophilic Addition Reactions
- The study of nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, compounds related to isoindole acetic acids, shed light on the intricate chemical behaviors and potential applications of these compounds in synthetic organic chemistry (El-Samahy, 2005).
Synthesis of Aldose Reductase Inhibitors
- Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, closely related to this compound, were synthesized and found to be potent aldose reductase inhibitors. These findings highlight the therapeutic potential of isoindole derivatives in the treatment of diabetic complications (Da Settimo et al., 2003).
Properties
IUPAC Name |
2-(5-hydroxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-5-1-2-6-7(3-5)10(15)11-8(6)4-9(13)14/h1-3,8,12H,4H2,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPZTZLQLBZERG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392616 |
Source


|
| Record name | (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94512-05-7 |
Source


|
| Record name | (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-indole-3-carbaldehyde N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1306607.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)










